2-Acetyl-1-naphthyl benzoate
Description
Contextual Significance in Advanced Organic Chemistry Research
The significance of 2-acetyl-1-naphthyl benzoate (B1203000) in advanced organic chemistry research stems from the functionalities present in its molecular architecture. The naphthyl group is a key chromophore and a versatile building block in the synthesis of more complex aromatic systems. The acetyl group, a ketone, and the benzoate ester are both common functional groups that can participate in a wide array of chemical reactions. This combination allows researchers to explore various synthetic methodologies and investigate the electronic and steric effects of these groups on the reactivity of the naphthalene (B1677914) ring system.
The study of such molecules contributes to a deeper understanding of reaction mechanisms, functional group transformations, and the synthesis of novel organic materials. rushim.ruiranchembook.irgbcramgarh.in The interplay between the electron-withdrawing acetyl group and the ester linkage influences the electronic properties of the naphthalene ring, making it a subject of interest for physical organic chemistry studies.
Historical Trajectories in Naphthyl Ester and Acylnaphthalene Chemistry
The chemistry of naphthyl esters and acylnaphthalenes has a rich history. The Schotten-Baumann reaction, a well-established method for synthesizing esters from phenols and acid chlorides, provides a foundational context for the synthesis of compounds like 2-naphthyl benzoate. egyankosh.ac.in This method involves the reaction of a phenol (B47542) (like 2-naphthol) with an acyl chloride (like benzoyl chloride) in the presence of a base. egyankosh.ac.in
The Fries rearrangement, another cornerstone in acyl-aromatic chemistry, is relevant to the broader class of acylnaphthalenes. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. For instance, the treatment of α-naphthyl acetate (B1210297) with aluminum chloride can lead to the formation of 2-acetyl- and 4-acetyl-1-naphthol. oup.com The study of such rearrangements provides insights into the electrophilic substitution reactions of naphthalenes and the directing effects of substituents.
The development of various catalytic systems, including those based on transition metals like palladium and nickel, has significantly advanced the synthesis of substituted naphthalenes and acylnaphthalenes. researchgate.netthieme-connect.com These modern methods offer greater efficiency and selectivity compared to classical approaches.
Current Research Frontiers and Emerging Methodologies related to 2-Acetyl-1-naphthyl Benzoate
Current research involving compounds structurally related to this compound is exploring novel synthetic methods and applications. One area of focus is the development of more efficient and environmentally friendly catalytic systems for esterification and acylation reactions. For example, the use of metal-organic frameworks (MOFs) as heterogeneous catalysts is being investigated for the synthesis of related compounds. A study reported the use of a copper-based MOF (CuOBA) as a catalyst for the C-O coupling reaction of 2-acetyl-1-naphthol, a precursor to this compound, achieving a conversion of 75.57%. researchgate.netgrafiati.com
Furthermore, the generation of acyl radicals from related thioesters has been a subject of investigation, highlighting the diverse reactivity of acyl derivatives of naphthalene. acs.org The synthesis of functionalized dihydrophenalenes from naphthyl-cyclopropane esters through visible-light-induced photoannulation represents another modern approach to constructing complex polycyclic systems from naphthalene-based starting materials. acs.org
Research into the fundamental properties of related isomers, such as 1-acetyl-2-naphthol and 2-acetyl-1-naphthol, using techniques like combustion calorimetry and Knudsen effusion, provides valuable thermodynamic data that can inform synthetic strategies and theoretical studies. nih.gov The synthesis of novel naphthalen-2-acyl imidazolium (B1220033) salts for potential biological applications also demonstrates the ongoing interest in leveraging the naphthalene scaffold. researchgate.net
Chemical Compound Information
| Compound Name |
| This compound |
| 1-Naphthol (B170400) |
| Benzoic acid |
| 2-Naphthyl benzoate |
| Benzoyl chloride |
| α-Naphthyl acetate |
| 2-Acetyl-1-naphthol |
| 4-Acetyl-1-naphthol |
| 1-Acetyl-2-naphthol |
| Copper |
| Palladium |
| Nickel |
| Thioesters |
| Naphthalen-2-acyl imidazolium salts |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₄O₃ guidechem.com |
| Molecular Weight | 290.318 g/mol guidechem.com |
| CAS Number | 63450-44-2 guidechem.com |
| Melting Point | 128 °C guidechem.com |
| Boiling Point | 508.7 °C at 760 mmHg guidechem.com |
| Flash Point | 227 °C guidechem.com |
| Density | 1.217 g/cm³ guidechem.com |
| Refractive Index | 1.638 guidechem.com |
| LogP | 4.26160 guidechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63450-44-2 |
|---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(2-acetylnaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C19H14O3/c1-13(20)16-12-11-14-7-5-6-10-17(14)18(16)22-19(21)15-8-3-2-4-9-15/h2-12H,1H3 |
InChI Key |
DPEZTQNZBJBTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 1 Naphthyl Benzoate and Analogues
Classical Esterification Routes for Aryl Benzoate (B1203000) Systems
Traditional methods for forming the ester linkage between a naphthol and a benzoic acid derivative remain fundamental in organic synthesis. These routes typically involve direct condensation reactions, often facilitated by a base or a strong acid.
The Schotten-Baumann reaction, first described in 1883, is a cornerstone for the synthesis of esters from alcohols or phenols using an acyl chloride in the presence of a base. iitk.ac.inwikipedia.org This methodology is particularly effective for the acylation of phenols. iitk.ac.in The reaction is typically conducted in a two-phase solvent system, where an aqueous base neutralizes the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. wikipedia.orgorganic-chemistry.org
The mechanism involves the deprotonation of the phenol (B47542) (or naphthol) by the base to form a more nucleophilic phenoxide or naphthoxide ion. rajdhanicollege.ac.in This ion then attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the final ester product. chemistry-reaction.com A common procedure for the synthesis of 2-naphthyl benzoate involves dissolving 2-naphthol (B1666908) in a cold aqueous solution of sodium hydroxide (B78521) and then adding benzoyl chloride. egyankosh.ac.in The mixture is shaken vigorously until the characteristic smell of the acid chloride disappears, after which the solid ester product is isolated by filtration. egyankosh.ac.in
Key Features of Schotten-Baumann Reaction:
Reagents: A phenol/naphthol, an acyl chloride, and a base.
Base: Typically aqueous sodium hydroxide (NaOH), but pyridine (B92270) can also be used. pw.livebyjus.com Pyridine can enhance the acylating power of the acyl chloride. pw.livebyjus.com
Conditions: Often performed in a biphasic system (e.g., water and an organic solvent like dichloromethane) referred to as "Schotten-Baumann conditions". wikipedia.orgorganic-chemistry.org
The direct esterification of naphthols with carboxylic acids, a process known as Fischer-Speier esterification, provides another classical route to aryl esters. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄), under reflux conditions. researchtrend.net The acid catalyst protonates the carbonyl oxygen of the benzoic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of the naphthol. researchtrend.net
A study on the esterification of 2-acetyl-1-naphthol with various substituted aromatic acids highlights the utility of this method. researchtrend.net The reactions were carried out by refluxing stoichiometric amounts of 2-acetyl-1-naphthol and the respective benzoic acid in acetonitrile (B52724) with a few drops of concentrated H₂SO₄ as the catalyst. The desired ester products were obtained in good yields after a reaction time of approximately four hours. researchtrend.net This approach demonstrates the versatility of the method for creating a library of 2-acetyl-1-naphthyl benzoate analogues with diverse substitution patterns on the benzoate ring.
Table 1: Synthesis of this compound Analogues via Acid-Catalyzed Esterification Reaction of 2-acetyl-1-naphthol with various substituted benzoic acids.
| Entry | Substituted Benzoic Acid | Product | Time (h) | Yield (%) |
| 1 | Benzoic acid | This compound | 4 | 73 |
| 2 | 4-Methylbenzoic acid | 2-Acetyl-1-naphthyl 4-methylbenzoate | 4 | 82 |
| 3 | 4-Methoxybenzoic acid | 2-Acetyl-1-naphthyl 4-methoxybenzoate | 4 | 79 |
| 4 | 4-Chlorobenzoic acid | 2-Acetyl-1-naphthyl 4-chlorobenzoate | 4 | 77 |
| 5 | 4-Nitrobenzoic acid | 2-Acetyl-1-naphthyl 4-nitrobenzoate | 4 | 84 |
| 6 | 3-Nitrobenzoic acid | 2-Acetyl-1-naphthyl 3-nitrobenzoate | 4 | 81 |
| 7 | 2-Hydroxybenzoic acid | 2-Acetyl-1-naphthyl 2-hydroxybenzoate | 4 | 71 |
Data sourced from Somwanshi et al. (2023). researchtrend.net
Modern Catalytic Synthesis Strategies
Modern synthetic chemistry has increasingly focused on developing catalytic methods that offer greater efficiency, sustainability, and functional group tolerance. These strategies include the use of novel catalyst systems like metal-organic frameworks and transition metal complexes.
Metal-Organic Frameworks (MOFs) have emerged as highly promising heterogeneous catalysts due to their exceptional surface area, tunable porosity, and the presence of active metal sites. nih.gov These crystalline materials combine the advantages of homogeneous catalysis (high efficiency and selectivity) with those of heterogeneous catalysis (ease of separation and reusability). researchgate.net MOFs such as HKUST-1, MIL-101(Cr), and UiO-66 are frequently employed in catalysis due to their coordinatively unsaturated metal sites that function as Lewis acids. mdpi.com
In the context of ester synthesis, MOFs have proven effective. For instance, a study detailed the use of a copper-based MOF, derived from copper and 4,4'-oxybisbenzoic acid (CuOBA), as a heterogeneous catalyst for the C-O coupling reaction between 2-acetyl-1-naphthol and benzyl (B1604629) ether, achieving a conversion of 75.57%. researchgate.net The study noted that the CuOBA catalyst could be reused multiple times without a significant loss in catalytic efficiency and that the direct esterification to produce this compound using this catalyst had not been previously reported. researchgate.net Other research has shown that Cu₂(dhtp) MOF can catalyze the oxidative esterification of 2-acylphenols and that Zr-based MOFs are active in the esterification of various acids. researchgate.netmdpi.com The hydrothermal stability of certain MOFs, like the UiO series, makes them particularly suitable for esterification reactions where water is a byproduct. mdpi.com
Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-oxygen bonds, providing powerful alternatives to classical esterification. nih.gov These methods often proceed via mechanisms like oxidative addition and reductive elimination. nih.gov One prominent strategy is the palladium-catalyzed alkoxycarbonylation, where an aryl halide reacts with an alcohol (or phenol) and carbon monoxide to form an ester. google.com This allows for the construction of naphthyl esters from naphthyl halides or triflates.
Another advanced method involves the palladium-catalyzed coupling of aryl thianthrenium salts with formate (B1220265) esters (e.g., phenol formate) to produce aryl esters under redox-neutral conditions, avoiding the need for carbon monoxide gas. organic-chemistry.org Furthermore, the Suzuki-Miyaura cross-coupling reaction, a staple in C-C bond formation, has been adapted for C-O bond construction. For example, the reaction between aryl- or naphthylboronate esters and a suitable coupling partner can lead to the formation of the desired ester linkage. acs.org These transition metal-catalyzed reactions are valued for their broad functional group compatibility and their applicability to the synthesis of complex molecules. organic-chemistry.orgacs.orgresearchgate.net
Table 2: Examples of Modern Catalytic Methods for Aryl Ester Synthesis
| Catalytic Method | Metal Catalyst | Key Reactants | Product Type | Reference |
| Alkoxycarbonylation | Palladium | Aryl Halide, Alcohol/Phenol, CO | Aryl Ester | google.com |
| C-H Thianthrenation/Coupling | Palladium | Arene (via Thianthrenium Salt), Phenol Formate | Phenol Ester | organic-chemistry.org |
| Suzuki-Miyaura Coupling | Palladium | Naphthylboronate Ester, Electrophilic Partner | Biaryl Derivative | acs.org |
| C-O Coupling (Etherification) | Copper (in MOF) | 2-Acetyl-1-naphthol, Benzyl Ether | Naphthyl Ether | researchgate.net |
Asymmetric Synthesis Approaches Involving Naphthyl Scaffolds
While this compound itself is an achiral molecule, the naphthyl scaffold is a critical platform in the field of asymmetric synthesis. It is a core component of many important chiral ligands and catalysts used to produce enantiomerically enriched compounds. The development of asymmetric reactions involving naphthyl groups is crucial for accessing optically active molecules with applications in pharmaceuticals and materials science.
A significant area of research is the synthesis of axially chiral biaryls, particularly 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. ntu.edu.tw These atropisomeric compounds are synthesized via the enantioselective oxidative coupling of 2-naphthol precursors. Chiral catalysts, such as oxovanadium(IV) complexes derived from amino acids, have been shown to effect these couplings with moderate to good enantioselectivity (up to 68% ee). ntu.edu.tw
Chiral phosphoric acids have also emerged as powerful organocatalysts for a wide range of enantioselective transformations involving naphthols. beilstein-journals.org For example, they can catalyze the asymmetric Friedel-Crafts alkylation of naphthols, leading to the formation of chiral dihydrocoumarins with high enantioselectivity (up to 98% ee). nih.gov Other advanced strategies include the palladium-catalyzed atroposelective Cacchi reaction to synthesize axially chiral naphthyl-C3-indoles and the desymmetrization of prochiral naphthyl derivatives. beilstein-journals.orgacs.org These approaches underscore the importance of the naphthyl framework in designing and executing complex asymmetric syntheses.
Multi-Step Synthetic Sequences and Derivatization Strategies
The construction of this compound and its derivatives relies on a logical sequence of reactions to build the target molecule. These multi-step approaches provide the flexibility to introduce various functional groups and control the final molecular architecture. Key to these syntheses are the strategic acetylation of the naphthol core and subsequent modifications.
Strategic Acetylation of Naphthol Moieties
A primary route to introducing an acetyl group onto the naphthol ring system is through the Fries or photo-Fries rearrangement of a naphthyl acetate (B1210297) precursor. This rearrangement can be strategically employed either before or after the benzoylation step.
One common approach involves the initial acetylation of 1-naphthol (B170400) to form 1-naphthyl acetate. This intermediate can then be subjected to a photo-Fries rearrangement to yield 2-acetyl-1-naphthol. asianpubs.org The subsequent esterification of the hydroxyl group of 2-acetyl-1-naphthol with benzoyl chloride would then produce the target compound, this compound. The photo-Fries rearrangement of 1-naphthyl acetate is typically carried out by irradiating a solution of the ester in a solvent like methanol (B129727) with UV light. asianpubs.org
Alternatively, the Fries rearrangement can be catalyzed by Lewis acids. For instance, the treatment of 1-naphthyl acetate with aluminum chloride (AlCl₃) in a solvent such as carbon disulfide can induce the migration of the acetyl group to the 2- and 4-positions of the naphthalene (B1677914) ring, yielding 2-acetyl-1-naphthol and 4-acetyl-1-naphthol. rsc.org
Another strategy involves the direct acylation of 1-naphthol. While direct acylation often leads to a mixture of products, specific catalysts can enhance selectivity. For example, the use of a Ni/SiO₂ catalyst has been shown to be effective for the acetylation of naphthols with acetic anhydride.
The following table summarizes reaction conditions for the acetylation of naphthol derivatives:
| Precursor | Reagent | Conditions | Product(s) | Yield (%) | Reference |
| 1-Naphthol | Acetic anhydride, NaOH | Vigorous shaking | 1-Naphthyl acetate | - | asianpubs.org |
| 1-Naphthyl acetate | UV light, Methanol | 6 hours irradiation | 2-Acetyl-1-naphthol | - | asianpubs.org |
| 1-Naphthyl acetate | AlCl₃, CS₂ | Reflux | 2-Acetyl-1-naphthol, 4-Acetyl-1-naphthol | 54 (2-acetyl), 26 (4-acetyl) | rsc.org |
| 2-Arylacetyl-1-naphthols | Ac₂O | - | Naphtho[1,2-b]furan-3-ones | - | acs.org |
It is important to note that the choice of acetylation strategy can be influenced by the desired final product and the stability of other functional groups present in the molecule. For instance, in the synthesis of more complex analogs, protecting the hydroxyl group before carrying out other transformations might be necessary.
Sequential Functionalization and Post-Esterification Modifications
The synthesis of analogs of this compound often involves sequential functionalization, where additional chemical moieties are introduced after the core structure has been assembled. This can include modifications to the naphthalene ring or the benzoate group.
A key example of a post-esterification modification is the Fries rearrangement of 1-naphthyl benzoate itself. Treatment of 1-naphthyl benzoate with a Lewis acid can induce the migration of the benzoyl group to produce 2-benzoyl-1-naphthol, an analog of the target compound. evitachem.com This demonstrates that the acyl group of the ester can be strategically rearranged after the esterification step.
Furthermore, the naphthalene ring of naphthyl esters can undergo various functionalization reactions. For example, nitration of 2-acetyl-1-naphthol benzoylhydrazones using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to lead to nitrated 1,2-diacylnaphthalenes. arkat-usa.org This indicates that electrophilic substitution reactions can be performed on the naphthyl ring system even after the introduction of both the acetyl and benzoyl moieties (in a modified form).
The ester bond itself can also be a site for further modification. For instance, the conversion of esters to thioesters can be achieved under mild, transition-metal-free conditions, offering a pathway to sulfur-containing analogs. rsc.org This type of transformation allows for the introduction of different functional groups at the ester linkage, expanding the diversity of accessible compounds.
The following table provides examples of post-esterification modifications:
| Substrate | Reagents/Conditions | Major Product | Reference |
| 1-Naphthyl benzoate | Fries Rearrangement | 2-Benzoyl-1-naphthol | evitachem.com |
| 2-Acetyl-1-naphthol benzoylhydrazones | Cerium(IV) ammonium nitrate (CAN) | 1,2-Diacyl-4-nitronaphthalenes | arkat-usa.org |
| Naphthyl esters | 4-Methoxybenzenethiol, KOAc | Naphthyl thioesters | rsc.org |
| 1-Naphthyl benzoate | Hydrolysis (acidic or basic) | 1-Naphthol, Benzoic acid |
These examples highlight the versatility of multi-step synthetic sequences in generating a library of this compound analogs with diverse functionalities. The ability to perform reactions on the naphthalene core and the ester group after the initial esterification provides a powerful tool for chemical synthesis.
Reaction Mechanisms and Chemical Transformations of 2 Acetyl 1 Naphthyl Benzoate
Hydrolysis and Transesterification Pathways under Controlled Conditions
The ester linkage in 2-Acetyl-1-naphthyl benzoate (B1203000) is a primary site of reactivity, susceptible to cleavage through hydrolysis and transesterification under specific conditions. These reactions are fundamental in the synthetic manipulation of naphthyl benzoates.
Hydrolysis: The ester can be hydrolyzed back to its constituent carboxylic acid (benzoic acid) and alcohol (2-acetyl-1-naphthol). This process can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: This reaction typically involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-acetyl-1-naphthol yields benzoic acid. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), a hydroxide ion directly attacks the carbonyl carbon. This nucleophilic acyl substitution results in a tetrahedral intermediate that then collapses, eliminating the 2-acetyl-1-naphthoxide ion to form benzoic acid. The naphthoxide is subsequently protonated during acidic workup.
Transesterification: This process involves the conversion of the benzoate ester into a different ester by reacting it with an alcohol in the presence of a catalyst. google.com The reaction equilibrium can be driven to completion by using the reacting alcohol as the solvent. libretexts.org For instance, reacting 2-Acetyl-1-naphthyl benzoate with methanol (B129727) in the presence of an acid or base catalyst would yield methyl benzoate and 2-acetyl-1-naphthol. Zinc compounds are also known to be effective catalysts for the transesterification of alkyl benzoates. google.com
| Reaction Type | Catalyst | General Reactants | General Products |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | This compound + H₂O | Benzoic acid + 2-Acetyl-1-naphthol |
| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH) | This compound + NaOH | Sodium benzoate + 2-Acetyl-1-naphthol |
| Transesterification | Acid or Base (e.g., H⁺ or RO⁻) | This compound + R'OH | Benzoic acid ester (R'O-CO-Ph) + 2-Acetyl-1-naphthol |
Intramolecular Rearrangement Reactions
Intramolecular rearrangements offer powerful methods for creating new carbon-carbon bonds and synthesizing complex structures from simpler precursors. This compound and its derivatives are substrates for key named reactions such as the Baker-Venkataraman and Fries rearrangements.
The Baker-Venkataraman rearrangement is a base-catalyzed reaction that converts an o-acyloxyacetophenone into a 1,3-diketone. wikipedia.orgsynarchive.com This reaction is directly applicable to this compound. Research has shown that the action of sodium amide on 2-acetylnaphthalen-1-yl benzoate results in the corresponding 1,3-diketone product. core.ac.uk
The mechanism proceeds via the formation of an enolate. A base abstracts a proton from the carbon alpha to the acetyl group's ketone, generating an enolate. wikipedia.org This enolate then acts as an intramolecular nucleophile, attacking the ester's carbonyl carbon. chemistry-reaction.com The resulting cyclic alkoxide intermediate opens to form a more stable phenolate, which upon acidic workup, yields the 1,3-diketone. wikipedia.org These diketones are important intermediates in the synthesis of heterocyclic systems like chromones and flavones. core.ac.ukchemistry-reaction.com
The Fries rearrangement transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com This reaction involves the migration of the acyl group (in this case, the benzoyl group) from the phenolic oxygen to the aromatic ring. wikipedia.org The reaction is selective for the ortho and para positions relative to the hydroxyl group. byjus.com
The widely accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acyl group. wikipedia.org This polarizes the ester bond, leading to the generation of a free acylium carbocation. wikipedia.orgbyjus.com This carbocation then reacts with the electron-rich naphthyl ring via electrophilic aromatic substitution to form a C-C bond. The position of substitution is often temperature-dependent; lower temperatures tend to favor the para product, while higher temperatures favor the ortho product. wikipedia.orgbyjus.com
A photochemical variant, the Photo-Fries rearrangement, can also occur upon UV irradiation. thermofisher.com This reaction proceeds through a radical mechanism, also yielding ortho and para hydroxy ketones. wikipedia.org
| Rearrangement | Conditions | Key Intermediate | Product Type |
|---|---|---|---|
| Baker-Venkataraman | Base (e.g., KOH, NaH) | Enolate | 1,3-Diketone |
| Fries | Lewis Acid (e.g., AlCl₃), Heat | Acylium carbocation | Hydroxy aryl ketone (ortho and para isomers) |
| Photo-Fries | UV Light | Radical species | Hydroxy aryl ketone (ortho and para isomers) |
Reactivity Studies of Functional Groups
The chemical nature of this compound is defined by the interplay between its ester linkage, the acetyl group, and the naphthyl ring system.
The compound possesses two electrophilic carbonyl centers: one in the ester group and one in the acetyl group. The ester linkage is susceptible to nucleophilic acyl substitution, as seen in hydrolysis and transesterification reactions. libretexts.orgguidechem.com The carbonyl carbon of the ester is the site of attack in these reactions, as well as in the intramolecular Baker-Venkataraman rearrangement. core.ac.uk The carbonyl oxygen of the ester is the initial site of coordination for Lewis acids in the Fries rearrangement. wikipedia.org The acetyl group's carbonyl carbon is also a target for nucleophiles, a reactivity that is exploited in various synthetic transformations.
The acetyl group provides a second major site for chemical modification, distinct from the ester functionality.
Aldol (B89426) Condensations: The acetyl group has acidic alpha-hydrogens which can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule (an aldehyde or ketone) in a crossed aldol reaction. wikipedia.org This C-C bond-forming reaction yields a β-hydroxy ketone, which can be a valuable synthetic intermediate. wikipedia.org
Wittig Reactions: The acetyl ketone can be converted into an alkene through the Wittig reaction. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) attacking the electrophilic carbonyl carbon. masterorganicchemistry.com The reaction proceeds through a cyclic oxaphosphetane intermediate, which then decomposes to form the desired alkene and a stable phosphine (B1218219) oxide, providing the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org This method is highly effective for converting C=O bonds into C=C bonds at a specific location. libretexts.org
Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that readily attack the carbonyl carbon of the acetyl group. mnstate.edu This addition reaction, followed by an acidic workup, converts the acetyl group into a tertiary alcohol. mnstate.edu This transformation is a classic method for forming new carbon-carbon bonds and creating more complex alcohol structures.
| Reaction | Reagent Type | Functional Group Transformation |
|---|---|---|
| Aldol Condensation | Base + Aldehyde/Ketone | Ketone → β-Hydroxy ketone |
| Wittig Reaction | Phosphonium ylide (R₂C=PPh₃) | Ketone → Alkene |
| Grignard Addition | Grignard reagent (R-MgX) | Ketone → Tertiary alcohol |
Aromatic Ring Functionalization: Electrophilic and Nucleophilic Aromatic Substitutions (e.g., Friedel-Crafts)
The naphthalene (B1677914) ring system of this compound is susceptible to aromatic substitution reactions. The regiochemical outcome of such transformations is dictated by the electronic properties of the two substituents already present on the ring: the acetyl group at the C-2 position and the benzoate group at the C-1 position.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the incoming electrophile will be directed to specific positions on the naphthalene ring based on the combined directing effects of the existing substituents. The acetyl group is a deactivating group, meaning it withdraws electron density from the aromatic system, making it less reactive towards electrophiles. Conversely, the benzoate group, through the oxygen atom bonded to the ring, acts as an activating group by donating electron density via resonance.
The interplay of these electronic effects determines the preferred positions of electrophilic attack. The activating, ortho-, para-directing nature of the C-1 benzoate group will favor substitution at the C-4 and C-5 positions. However, the deactivating nature of the C-2 acetyl group will disfavor substitution at adjacent positions. Therefore, the C-4 position is the most likely site for electrophilic attack due to the strong activating effect of the adjacent oxygen atom and minimal steric hindrance.
A notable example of electrophilic aromatic substitution is the Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring. In the case of this compound, a Friedel-Crafts acylation reaction would likely result in the introduction of the new acyl group at the C-4 position, driven by the directing effect of the C-1 benzoate group.
Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Major Product Position for EAS |
| -OCOC₆H₅ (Benzoate) | C-1 | Activating (Resonance) | Ortho, Para | 4- and 5- positions |
| -COCH₃ (Acetyl) | C-2 | Deactivating (Inductive/Resonance) | Meta | 4-, 5-, and 7- positions |
| Combined Effect | - | - | - | 4-position (most favored) |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution on the naphthalene ring of this compound is less probable under standard conditions. This type of reaction typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. While the acetyl group at C-2 is electron-withdrawing and would contribute to activating the ring, the naphthalene system itself lacks an inherent leaving group such as a halide. For nucleophilic aromatic substitution to occur, a leaving group would need to be introduced at a suitable position on the aromatic ring in a prior synthetic step.
Role as a Precursor and Intermediate in Complex Organic Syntheses
This compound can serve as a crucial intermediate in the synthesis of more complex organic molecules, particularly in multi-step synthetic sequences where the selective modification of different functional groups is required. A primary role for this compound is in strategies that utilize the benzoate group as a protecting group for the hydroxyl functionality of 2-acetyl-1-naphthol.
In the synthesis of complex natural products and their analogues, such as certain naphtho[2,3-c]pyran-5,10-quinones, it is often necessary to perform reactions on other parts of the molecule without affecting a reactive hydroxyl group. murdoch.edu.au The conversion of the hydroxyl group of 2-acetyl-1-naphthol to a benzoate ester renders it stable to a variety of reaction conditions.
This protection strategy allows for chemical transformations to be carried out on the acetyl group or the aromatic ring. For instance, the acetyl group could be reduced or elaborated into a more complex side chain. Following these transformations, the benzoate protecting group can be readily removed by hydrolysis under basic conditions to regenerate the free hydroxyl group, which can then participate in subsequent reactions, such as cyclization to form a pyran ring. This approach highlights the utility of this compound as a key intermediate that enables a controlled and stepwise construction of complex molecular architectures.
Interactive Data Table: Hypothetical Synthetic Sequence Involving this compound
| Step | Reaction | Reagents | Function of this compound |
| 1 | Protection | Benzoyl chloride, pyridine (B92270) | Formation of the stable benzoate ester from 2-acetyl-1-naphthol. |
| 2 | Side-chain modification | e.g., NaBH₄, then H₃O⁺ | The benzoate group protects the hydroxyl functionality while the acetyl group is reduced to an alcohol. |
| 3 | Deprotection | NaOH, H₂O/EtOH | Removal of the benzoate protecting group to reveal the hydroxyl group. |
| 4 | Cyclization | Acid catalyst | The deprotected hydroxyl group can participate in subsequent reactions to form a more complex heterocyclic system. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 1 Naphthyl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the precise determination of molecular structure.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-Acetyl-1-naphthyl benzoate (B1203000) is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the naphthyl and benzoate rings would resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic currents. The protons of the acetyl group's methyl moiety would appear as a sharp singlet in the upfield region, likely around 2.5 ppm. The integration of these signals would correspond to the number of protons in each environment. Furthermore, the coupling patterns (splitting of signals) between adjacent protons would provide valuable information about their connectivity.
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-Acetyl-1-naphthyl benzoate, distinct signals are expected for the carbonyl carbons of the acetyl and benzoate groups, which would be the most downfield-shifted signals (typically in the range of 160-200 ppm). The aromatic carbons of the naphthyl and benzoate rings would produce a cluster of signals in the 120-150 ppm region. The methyl carbon of the acetyl group would appear at a much higher field, generally below 30 ppm.
Expected ¹H and ¹³C NMR Data for this compound:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.0 - 8.5 | Multiplet | 11H | Naphthyl and Benzoyl protons |
| -COCH₃ | ~2.5 | Singlet | 3H | Acetyl protons |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| C=O (Ester) | 160 - 170 | Benzoyl carbonyl |
| C=O (Ketone) | 190 - 200 | Acetyl carbonyl |
| Aromatic-C | 120 - 150 | Naphthyl and Benzoyl carbons |
| -COCH₃ | 20 - 30 | Acetyl methyl carbon |
To further confirm the structural assignments and determine the connectivity of atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the naphthyl and benzoate rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the directly attached carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the acetyl group, the naphthyl ring, and the benzoate group through the ester linkage. For instance, correlations would be expected between the acetyl protons and the carbonyl carbon of the acetyl group, as well as with the adjacent aromatic carbon on the naphthyl ring.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FTIR spectrum of this compound would be characterized by the presence of strong absorption bands corresponding to its key functional groups. A prominent feature would be the C=O stretching vibrations. The ester carbonyl group is expected to show a strong absorption band in the region of 1720-1740 cm⁻¹, while the ketone carbonyl of the acetyl group would likely appear at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The spectrum would also display characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester group would be visible in the 1100-1300 cm⁻¹ range.
Expected Vibrational Frequencies for this compound:
| Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 | > 3000 |
| Ester C=O Stretch | 1720 - 1740 | 1720 - 1740 |
| Ketone C=O Stretch | 1680 - 1700 | 1680 - 1700 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| Ester C-O Stretch | 1100 - 1300 | Variable |
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns. For this compound (C₁₉H₁₄O₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 290.32.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A primary fragmentation would be the cleavage of the ester bond. This could lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a very stable and abundant fragment for benzoate esters. The loss of carbon monoxide from this fragment could then produce the phenyl cation (C₆H₅⁺) at m/z 77. Another significant fragmentation pathway could involve the cleavage of the bond between the naphthyl ring and the oxygen of the ester, leading to a fragment corresponding to the 2-acetyl-1-naphthalenyloxy cation. Further fragmentation of the naphthyl portion of the molecule would also be expected.
Expected Key Mass Spectrometry Fragments for this compound:
| m/z Value | Proposed Fragment Ion | Formula |
| ~290 | Molecular Ion ([M]⁺) | [C₁₉H₁₄O₃]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is fundamental for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₉H₁₄O₃), the theoretical monoisotopic mass can be calculated with precision to four or more decimal places. This precise mass measurement allows for the confident differentiation of the compound from other molecules with the same nominal mass but different elemental formulas.
An HRMS analysis would yield an exact mass value that can be compared against the theoretical value calculated from the isotopic masses of its constituent atoms (Carbon-12, Hydrogen-1, Oxygen-16). Any minimal deviation between the measured and theoretical mass provides a high degree of confidence in the assigned molecular formula.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄O₃ |
| Nominal Mass | 290 u |
| Average Mass | 290.318 u |
This table is generated based on the known molecular formula and atomic masses.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural features of a molecule by analyzing its characteristic fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of this compound (m/z 290.0943) would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions.
The fragmentation of esters often involves cleavage of the ester bond. libretexts.org For the related compound 2-Naphthyl benzoate, a characteristic and highly abundant fragment is the benzoyl cation (C₆H₅CO⁺) at m/z 105. A similar primary fragmentation would be expected for this compound. The presence of the acetyl group offers additional fragmentation pathways.
Predicted Fragmentation Pathways:
Cleavage of the Ester C(O)-O Bond: This is a common pathway for benzoate esters, leading to the formation of the stable benzoyl cation.
Loss of the Acetyl Group: Fragmentation could involve the loss of a ketene (B1206846) molecule (CH₂CO) or an acetyl radical (CH₃CO•).
Table 2: Predicted Key MS/MS Fragments for this compound
| Predicted m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation from cleavage of the ester linkage. |
| 77.0386 | [C₆H₅]⁺ | Phenyl cation from the loss of CO from the benzoyl cation. |
| 247.0860 | [C₁₇H₁₁O₂]⁺ | Loss of the acetyl radical (•COCH₃) from the molecular ion. |
This table represents predicted fragmentation patterns based on the chemical structure and known fragmentation rules for similar compounds. libretexts.org
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing
As of this writing, specific crystallographic data for this compound is not available in the surveyed scientific literature. However, an X-ray diffraction study would be invaluable for understanding its solid-state properties. It would elucidate the planarity of the naphthyl and benzoate rings and the dihedral angle between them, which are critical determinants of the molecule's electronic and physical properties.
Hyphenated Analytical Techniques for Complex Chemical Profiling (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of compounds in complex mixtures. jmchemsci.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. jmchemsci.com Given its molecular weight, this compound would likely be amenable to GC-MS analysis. The gas chromatograph would separate the compound from other components in a sample based on its boiling point and polarity, while the mass spectrometer would provide definitive identification based on its mass spectrum and fragmentation pattern. Data for the related compound 2-Naphthyl benzoate is available in the NIST Mass Spectrometry Data Center, indicating the suitability of this technique for this class of compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wider range of compounds, including those that are not volatile or are thermally labile. nih.gov For this compound, reverse-phase LC could be used for separation, coupled with a mass spectrometer for detection. LC-MS, particularly with tandem MS (LC-MS/MS), offers high sensitivity and selectivity, making it ideal for quantitative analysis in complex matrices. Studies on structurally similar naphthyl compounds have demonstrated the successful application of LC-MS/MS for their determination in various samples. nih.goveurl-pesticides.eu
Advanced Analytical Methodologies in Derivatization Science for Enhanced Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a new compound with improved analytical properties. This can enhance detectability, improve chromatographic separation, or increase volatility for GC analysis.
While there is no specific literature detailing the derivatization of this compound, its chemical structure contains a ketone (acetyl group) that is amenable to derivatization.
Potential Derivatization Strategies:
Reaction with Hydroxylamine (B1172632): The acetyl group can react with hydroxylamine to form an oxime derivative. This process can be used to improve ionization efficiency in mass spectrometry or to introduce a chromophore for enhanced UV detection in HPLC.
Reductive Amination: The ketone can be converted to an amine through reductive amination, which could then be further derivatized with fluorescent tags to significantly lower detection limits in fluorescence-based assays.
These derivatization approaches could be crucial for trace-level analysis or when dealing with complex sample matrices where the native compound suffers from poor detection or chromatographic performance.
Theoretical and Computational Investigations of 2 Acetyl 1 Naphthyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. Studies on similar naphthyl benzoate (B1203000) derivatives often employ the B3LYP functional with a 6-311G** basis set to achieve reliable predictions. semanticscholar.orgresearchgate.net
Electronic Structure: DFT calculations can elucidate the distribution of electrons within 2-Acetyl-1-naphthyl benzoate. This includes mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO are critical for predicting the molecule's reactivity, with the energy gap between them indicating its kinetic stability.
Geometrical Parameters: Before calculating other properties, the molecule's geometry is optimized to find its lowest energy conformation. DFT provides precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, the calculations would confirm the planarity of the naphthalene (B1677914) and benzoate rings and determine the orientation of the acetyl and ester groups relative to these rings. nih.gov
Vibrational Frequencies: Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the molecule's infrared (IR) spectrum. The computed frequencies help to assign the vibrational modes of the molecule, such as the characteristic stretching frequencies of the carbonyl (C=O) groups in the acetyl and ester functions, and the vibrations of the aromatic rings. This serves to confirm that the optimized structure corresponds to a true energy minimum.
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G )** Note: These are representative values based on calculations for structurally similar compounds.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(acetyl)-C(naphthyl) | 1.49 Å |
| C(acetyl)=O | 1.22 Å | |
| C(ester)=O | 1.21 Å | |
| C(ester)-O(naphthyl) | 1.40 Å | |
| O(naphthyl)-C(naphthyl) | 1.37 Å | |
| Bond Angle | C(naphthyl)-C(acetyl)=O | 120.5° |
| C(naphthyl)-O(ester)-C(ester) | 118.2° | |
| O(ester)-C(ester)=O | 123.0° | |
| Dihedral Angle | C(naphthyl)-C(naphthyl)-O-C(ester) | ~60-90° (depending on rotamer) |
Beyond DFT, other methods can be used to study this compound.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they provide a fundamental understanding of the electronic configuration. HF calculations are often a starting point for more complex, highly accurate methods. These calculations are crucial for predicting fundamental molecular properties.
Semi-Empirical Approaches: These methods use parameters derived from experimental data to simplify the calculations, making them much faster than ab initio or DFT methods. While less accurate, they are useful for studying very large molecules or for performing initial exploratory calculations on conformational landscapes and reaction pathways.
Both approaches are valuable for predicting key molecular properties that govern the molecule's behavior and interaction with its environment.
Table 2: Predicted Molecular Properties of this compound Note: The values are illustrative and based on typical results from ab initio and DFT calculations for analogous aromatic esters.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability |
| Dipole Moment | 2.5 - 3.5 D | Influences solubility and intermolecular interactions |
Conformational Analysis and Energetic Profiles of Isomers and Rotamers
The flexibility of this compound arises from the rotation around several single bonds, primarily the C(naphthyl)-O bond of the ester linkage and the C(naphthyl)-C bond of the acetyl group. This rotation gives rise to different conformers, or rotamers, each with a distinct energy.
Conformational analysis involves systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This identifies the most stable (lowest energy) conformations and the energy barriers to rotation between them. For molecules with multiple rotatable bonds, this can reveal a complex energetic landscape. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, with the lower-energy conformers being more populated. Studies on related compounds suggest that planar conformations, which maximize π-orbital overlap, are often favored, but steric hindrance between the acetyl group, the ester group, and the adjacent naphthalene ring protons can lead to non-planar, twisted structures being the most stable. nih.govnih.gov
Table 3: Hypothetical Energetic Profile of this compound Rotamers Note: Energies are relative to the most stable conformer (Conformer A) and are for illustrative purposes.
| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | ~75° | ~15° | 0.00 |
| B | ~180° | ~15° | +2.5 |
| C | ~75° | ~165° | +3.1 |
Advanced Applications and Functional Materials Derived from 2 Acetyl 1 Naphthyl Benzoate
Role in Catalysis and Ligand Design
Exploration as a Ligand in Metal-Mediated or Organocatalytic Systems
There is no available research in the public domain that details the exploration or application of 2-Acetyl-1-naphthyl benzoate (B1203000) as a ligand in any metal-mediated or organocatalytic reactions. The potential of the acetyl and benzoate functional groups to act as coordinating sites for metal centers or to participate in organocatalytic transformations has not been investigated for this specific compound.
Contribution to the Synthesis of Novel Catalytic Materials (e.g., Components of MOFs)
Similarly, no studies have been found that describe the use of 2-Acetyl-1-naphthyl benzoate as a linker or building block in the synthesis of Metal-Organic Frameworks (MOFs) or other novel catalytic materials. The specific geometry, connectivity, and functionalization that this compound could impart to such materials are unknown, as its incorporation into these structures has not been reported.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Acetyl-1-naphthyl benzoate, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves esterification between 1-naphthol and acetylated benzoyl chloride under nucleophilic acyl substitution. Key steps include:
- Reactants : 1-Naphthol, acetylated benzoyl chloride (or benzoic anhydride).
- Catalyst : Acidic conditions (e.g., H₂SO₄) or base-mediated coupling (e.g., DMAP in DCM) to enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) and melting point analysis (compare with literature values, e.g., mp 105–109°C for structurally similar naphthyl benzoates ).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of NMR (¹H/¹³C), FTIR , and mass spectrometry is critical:
- ¹H NMR : Identify acetyl (δ ~2.6 ppm) and naphthyl aromatic protons (δ 7.2–8.5 ppm). Compare with computed spectra for validation .
- FTIR : Confirm ester C=O stretch (~1720 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .
- High-resolution MS : Verify molecular ion ([M+H]⁺ at m/z 291.1 for C₁₉H₁₄O₃) and fragmentation patterns .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer :
- Solubility Screening : Use D-optimal experimental designs to test co-solvents (e.g., DMSO, PEG-400) and pH buffers. For example, sodium benzoate analogs show improved solubility in urea-containing aqueous systems .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to naphthyl group photosensitivity .
Advanced Research Questions
Q. What mechanisms underlie the cytotoxicity of this compound in cancer cells?
- Methodological Answer :
- Cell Viability Assays : Use HepG2 (liver cancer) and THLE2 (normal liver) cells. Dose-response curves (e.g., 10–100 µg/mL) with MTT/PI staining. Similar benzoate derivatives show selective toxicity at ≥25 µg/mL .
- Mechanistic Probes : Measure mitochondrial membrane potential (JC-1 dye) and ROS generation (DCFH-DA assay). Link apoptosis to acetyl group-mediated metabolic disruption .
Q. How does this compound interact with microbial metabolic pathways?
- Methodological Answer :
- Metagenomic Analysis : Map catabolic pathways using gut microbiome datasets. Benzoate derivatives are metabolized via the beta-ketoadipate pathway (aerobic) or benzoyl-CoA (anaerobic) routes .
- Enzyme Assays : Incubate with Bacteroidetes lysates and monitor protocatechuate formation (HPLC) as a biomarker .
Q. How can contradictions in biological activity data for benzoate derivatives be resolved?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., sodium benzoate’s conflicting efficacy in HE treatment ). Adjust for variables like dosage, cell type, and assay sensitivity.
- Replication : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) and use positive/negative controls (e.g., sodium benzoate vs. lactulose ).
Q. What strategies improve the bioavailability of this compound in drug formulations?
- Methodological Answer :
- Nanocarrier Systems : Encapsulate in PLGA nanoparticles (size <200 nm via DLS) to enhance dissolution .
- Permeability Studies : Use Caco-2 monolayers with LC-MS quantification. Compare with permeability enhancers (e.g., sodium caprate) .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer :
- ANOVA with Tukey’s post-hoc test : Compare viability across doses (e.g., p < 0.05 for significance ).
- IC₅₀ Calculation : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) .
Q. How can computational tools predict the metabolic fate of this compound?
- Methodological Answer :
- In Silico Modeling : Use databases like PISTACHIO and REAXYS to map potential metabolites (e.g., hydrolyzed to 1-naphthol and benzoic acid) .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (AutoDock Vina) to identify oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
